

Introduction: Unveiling a Key Heterocyclic Building Block

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Compound of Interest

Compound Name: 4-Bromopyridine-2-carbonitrile

Cat. No.: B016425

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In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Among the vast arsenal of heterocyclic intermediates, **4-Bromopyridine-2-carbonitrile** emerges as a highly valuable and versatile building block. Its unique arrangement of a bromine substituent and a nitrile group on the pyridine ring imparts distinct electronic properties and offers two orthogonal sites for chemical modification. This guide provides an in-depth exploration of its core properties, reactivity, synthesis, and safe handling, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic utility of this compound, particularly in the creation of diverse chemical libraries for drug discovery, cannot be overstated.^[1]

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 62150-45-2^[2]^[3]^[4]

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physical and chemical properties of **4-Bromopyridine-2-carbonitrile** is the first step toward its effective application in a laboratory setting. These properties dictate its solubility, reaction conditions, and storage requirements.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ BrN ₂	[2][5]
Molecular Weight	183.01 g/mol	[2][6]
Appearance	Off-white to light beige/brown solid	[2][6]
Melting Point	82-84 °C	[2][6]
Boiling Point	~265.3 °C at 760 mmHg	[2][6]
Density	~1.726 g/cm ³	[2][6]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	[2]
Synonyms	4-bromopicolinonitrile, 4-Bromo-2-cyanopyridine	[2][3][5]

Chemical Reactivity and Synthetic Utility

The synthetic power of **4-Bromopyridine-2-carbonitrile** lies in the differential reactivity of its two primary functional groups. This duality allows for sequential and controlled modifications, making it a cornerstone for generating molecular complexity.

The pyridine nitrogen activates the C2 and C4 positions for nucleophilic aromatic substitution (S_NAr), making the bromine atom at the C4 position a versatile handle for introducing new functionalities.[7]

- **Reactions at the C4-Position (Bromo Group):** The electron-withdrawing nature of the pyridine ring and the nitrile group facilitates the displacement of the bromide ion. This position is highly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings.[6][8] This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups, which is a critical strategy in structure-activity relationship (SAR) studies.[1][6]
- **Reactions at the C2-Position (Nitrile Group):** The carbonitrile group is a versatile precursor to other essential functional groups. It can be:

- Hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide.
- Reduced using reagents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation to yield a primary amine (aminomethyl group).
- Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

This dual reactivity profile allows chemists to build out from the pyridine core in multiple directions, a significant advantage in combinatorial chemistry and lead optimization.

Caption: Key reaction pathways for **4-Bromopyridine-2-carbonitrile**.

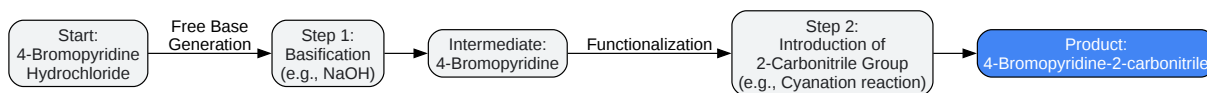
Applications in Drug Discovery

This compound is not merely a synthetic curiosity; it is an established intermediate in the development of novel therapeutics. Its utility is prominently highlighted in structure-based drug design campaigns. A key example is its use in the synthesis of non-nucleoside inhibitors targeting *Mycobacterium tuberculosis* thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the tuberculosis pathogen.^[6] This application underscores the compound's value in addressing significant global health challenges. Furthermore, the broader class of bromopyridines serves as crucial starting materials for drugs targeting central nervous system (CNS) disorders and viral infections.^{[1][8]}

Conceptual Synthetic Workflow

While multiple proprietary methods exist, a general and logical synthetic approach can be conceptualized. A common strategy for introducing a nitrile group onto a pyridine ring is through the cyanation of a corresponding halide or the dehydration of an amide. A plausible route could involve the Sandmeyer reaction from an amino-precursor or palladium-catalyzed cyanation of a di-brominated pyridine.

A more direct, though challenging, approach involves the functionalization of 4-bromopyridine itself. The workflow below illustrates a conceptual pathway for synthesizing functionalized derivatives starting from 4-bromopyridine hydrochloride, a common precursor.^{[9][10]}



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Caption: Conceptual workflow for the synthesis of **4-Bromopyridine-2-carbonitrile**.

Experimental Protocol: Safe Handling and Personal Protection

Trustworthiness through Safety: The following protocols are synthesized from authoritative Safety Data Sheets (SDS). Adherence to these guidelines is critical for ensuring a self-validating system of laboratory safety.

Hazard Identification:

- Acute Toxicity: Harmful if swallowed.[6][11]
- Skin Contact: May cause skin irritation.[12]
- Eye Contact: May cause serious eye irritation.[12]
- Inhalation: Avoid breathing dust, as it may be harmful.[2]

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[13]
- Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. Wear a lab coat or other impervious clothing.[13]
- Respiratory Protection: For operations generating dust, use a NIOSH-approved dust mask or respirator. Ensure appropriate exhaust ventilation at places where dust is formed.[13]

Handling and Storage Protocol:

- Handling:
 - Avoid contact with skin, eyes, and clothing.[\[12\]](#)
 - Avoid the formation and inhalation of dust.[\[13\]](#)
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wash hands thoroughly after handling.[\[13\]](#)
- Storage:
 - Store in a cool, dry place.[\[13\]](#)
 - Keep the container tightly closed in a dry and well-ventilated location.[\[13\]](#)
 - It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) as some pyridine derivatives can be sensitive to air.[\[11\]](#)[\[12\]](#)

First Aid Measures:

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[2\]](#)[\[13\]](#)
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[\[13\]](#)
- In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[\[2\]](#)[\[13\]](#)
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[\[13\]](#)

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